molecular formula C14H18N2O2 B11517247 5-acetyl-1-propyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-acetyl-1-propyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11517247
M. Wt: 246.30 g/mol
InChI Key: MBBOFTYMXSDSIJ-UHFFFAOYSA-N
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Description

5-ACETYL-1-PROPYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ACETYL-1-PROPYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol, methanol, or acetonitrile.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 120°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-ACETYL-1-PROPYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents for substitution reactions can include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while reduction can produce various reduced benzodiazepine derivatives. Substitution reactions can yield a wide range of substituted benzodiazepines with different functional groups.

Scientific Research Applications

5-ACETYL-1-PROPYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anxiolytic and anticonvulsant effects.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-ACETYL-1-PROPYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

5-ACETYL-1-PROPYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetyl and propyl substituents can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-acetyl-5-propyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C14H18N2O2/c1-3-9-16-13-7-5-4-6-12(13)15(11(2)17)10-8-14(16)18/h4-7H,3,8-10H2,1-2H3

InChI Key

MBBOFTYMXSDSIJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CCN(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

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